molecular formula C9H11NS B3273561 6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine CAS No. 58959-99-2

6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Cat. No. B3273561
CAS RN: 58959-99-2
M. Wt: 165.26 g/mol
InChI Key: NGAFATULOVAGQX-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine is a white to pale yellow crystalline solid . It is soluble in organic solvents such as ether and ethanol . This compound is used as an organic synthesis intermediate .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazines has been achieved through a 1,4-diazabibicyclo [2.2.2]octane (DABCO) catalyzed one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes and α-halogenated ketones in the presence of K2CO3 .


Molecular Structure Analysis

The molecular formula of 6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine is C9H11NS . Its molecular weight is 165.26 .


Chemical Reactions Analysis

A series of 3,4-dihydro-2H-1,4-benzo[b]thiazines were efficiently synthesized in good to excellent yields through a 1,4-diazabibicyclo [2.2.2]octane (DABCO) catalyzed one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes and α-halogenated ketones in the presence of K2CO3 .


Physical And Chemical Properties Analysis

6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine is a white to pale yellow crystalline solid . It is soluble in organic solvents such as ether and ethanol .

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFATULOVAGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 2
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 3
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 4
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 5
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 6
Reactant of Route 6
6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine

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